4,8-Dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1h-isochromen-1-one
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Overview
Description
4,8-Dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1h-isochromen-1-one is a complex organic compound with the molecular formula C({11})H({12})O(_{5}).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1h-isochromen-1-one typically involves multi-step organic reactions. One common method starts with the condensation of appropriate phenolic compounds with aldehydes under acidic or basic conditions to form the isochromene core. Subsequent hydroxylation and methylation steps introduce the hydroxy and methoxy groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, often employing catalysts to increase yield and reduce reaction times. Techniques such as continuous flow synthesis can be used to scale up the production while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 4,8-Dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1h-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions can produce a variety of functionalized isochromenes .
Scientific Research Applications
4,8-Dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1h-isochromen-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its possible therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 4,8-Dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1h-isochromen-1-one exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s hydroxyl and methoxy groups play crucial roles in its binding affinity and specificity, influencing pathways related to oxidative stress, inflammation, and cell proliferation .
Comparison with Similar Compounds
6,8-Dimethoxy-3-methyl-1H-isochromen-1-one: Similar structure but lacks the hydroxyl groups.
3,4-Dihydro-8-hydroxy-3-methyl-1H-isochromen-1-one: Similar but with different substitution patterns.
Uniqueness: 4,8-Dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1h-isochromen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
4,8-dihydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-5-10(13)7-3-6(15-2)4-8(12)9(7)11(14)16-5/h3-5,10,12-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPSOCVCUXUXLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(C(=CC(=C2)OC)O)C(=O)O1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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